![molecular formula C17H14N2O3S B2700172 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-31-6](/img/structure/B2700172.png)
4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . These derivatives have been studied for their potential as anti-tumor agents, specifically through the inhibition of the C-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of these compounds involves the use of multiple linear regression, multiple nonlinear regression, and artificial neural networks . The process involves partitioning the database into two sets (training and test) via the k-means method .Molecular Structure Analysis
A quantitative structure-activity relationship (QSAR) study has been performed on these derivatives . The study used the crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) to identify the important active sites for the inhibition of the c-Met receptor .Chemical Reactions Analysis
The derivatives have been evaluated for their drug-likeness properties based on their observed high activity to inhibit the c-Met receptor . Three of the seven compounds studied were found to present drug-like characteristics .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity
A study conducted by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally benign procedure offered an increase in reaction rate and better yield. The synthesized compounds showed significant antibacterial and antifungal activities against various strains, highlighting their potential in antimicrobial applications (Raval et al., 2012).
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, that can act as chemosensors for cyanide anions. These compounds exhibit planarity and can recognize cyanide anions through Michael addition reaction or fluorescence turn-on response, indicating their utility in detecting harmful substances (Wang et al., 2015).
Potential Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-amino benzothiazole, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Synthesis of Innovative Coumarin Derivatives
Ramaganesh, Bodke, and Venkatesh (2010) synthesized 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds, evaluating their biological properties. The research focused on the synthesis process and the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry (Ramaganesh et al., 2010).
Synthesis and Biological Evaluation of Coumarin Derivatives
A study on the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring presented new insights into their potential uses. This research adds to the understanding of the therapeutic and chemical properties of such compounds (C. K. Ramaganesh et al., 2010).
Zukünftige Richtungen
The future directions for these compounds involve further studies and optimizations. The high binding energy for these compounds suggests their further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Additionally, these compounds could be used as new anticancer drug candidates .
Eigenschaften
IUPAC Name |
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUAFARKCWCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
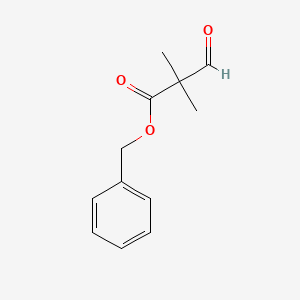
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)
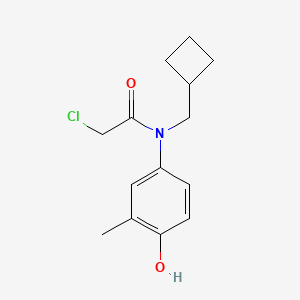
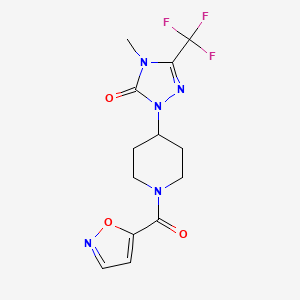
![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
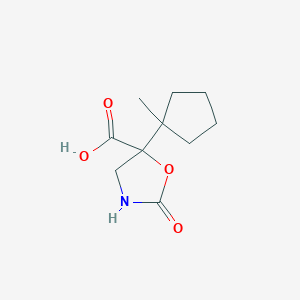
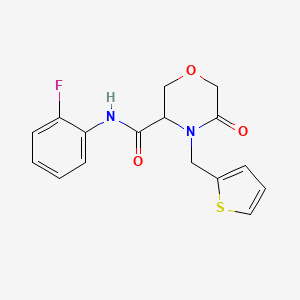
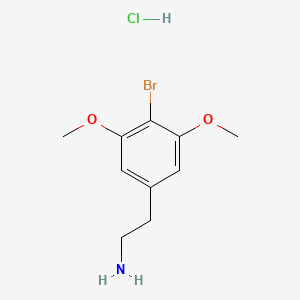
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)
![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)
